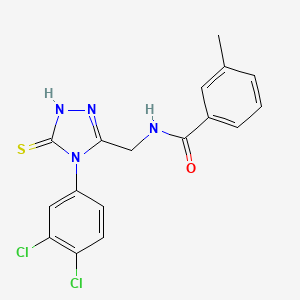![molecular formula C21H20FN3O B2825005 N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide CAS No. 2034578-84-0](/img/structure/B2825005.png)
N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide is a useful research compound. Its molecular formula is C21H20FN3O and its molecular weight is 349.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide typically involves a multi-step process. Initially, the bipyridine core is formed through coupling reactions, such as the Ullmann coupling. Subsequently, the introduction of the substituted phenyl group is achieved via Friedel-Crafts acylation. Finally, amide formation is facilitated by using reagents like carbodiimides.
Industrial Production Methods: : On an industrial scale, the compound is produced using optimized catalytic conditions to improve yield and purity. Process intensification techniques, such as continuous flow chemistry, are employed to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Can involve the bipyridine moiety and typically employs oxidizing agents like hydrogen peroxide or peracids.
Reduction: Might target the phenyl rings or amide group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, facilitated by halogenation or nitration conditions.
Common Reagents and Conditions: : Various reagents such as Grignard reagents, halogenating agents, and acidic or basic catalysts are common in these transformations.
Major Products Formed: : Depending on the reaction, products range from hydroxylated derivatives to fully reduced amines or various substituted aromatic compounds.
4. Scientific Research Applications: N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide holds significant promise in several domains:
Chemistry: Used as a ligand in coordination chemistry, assisting in the synthesis of complex metal-organic frameworks.
Biology: Investigated for potential therapeutic effects, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored as a scaffold for drug development, particularly in targeting specific biological pathways.
Industry: Employed in the design of new materials with specific electronic or photophysical properties.
5. Mechanism of Action: The compound interacts at the molecular level primarily through its bipyridine and phenyl functionalities. These interactions often involve coordination with metal ions or binding to specific protein sites, altering biological pathways. The bipyridine moiety is crucial for forming stable complexes with metals, while the phenyl group contributes to hydrophobic interactions and specificity in binding events.
6. Comparison with Similar Compounds: this compound is compared with compounds like N-(4-bipyridinyl)-2-aminobenzamide or N-(2,2'-bipyridin)-4-ylmethyl-3-(4-chlorophenyl)propanamide:
Uniqueness: : The presence of both a fluoro substituent on the phenyl ring and a bipyridine core distinguishes it from many analogues, conferring unique properties in terms of binding affinities and electronic characteristics.
Similar Compounds: : N-(2-pyridyl)-3-(4-methoxyphenyl)propanamide, N-(4-bipyridinyl)-3-(3-trifluoromethylphenyl)propanamide.
Propriétés
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-15-12-16(2-4-19(15)22)3-5-21(26)25-14-17-6-11-24-20(13-17)18-7-9-23-10-8-18/h2,4,6-13H,3,5,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVMQSAZWORDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine](/img/structure/B2824922.png)


![6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2824927.png)


![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-cyanobenzamide](/img/structure/B2824931.png)

![N1-allyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2824933.png)


![1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-imidazole](/img/structure/B2824941.png)
![1-benzoyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2824944.png)
![N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2824945.png)
